Hexadecenoic Acid

Beschreibung

2-Hexadecenoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

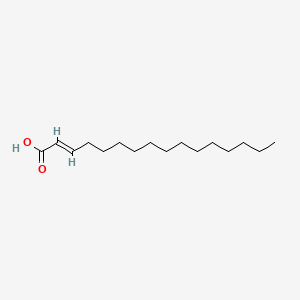

(E)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312626 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-Hexa-dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

929-79-3, 25447-95-4, 629-56-1 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Hexadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecenoic acid (C16H30O2) is a monounsaturated fatty acid that exists as a variety of structural and geometric isomers, each with distinct chemical properties and biological activities. While often overshadowed by more common fatty acids, the isomers of this compound are emerging as significant modulators of physiological and pathophysiological processes, including metabolic regulation, inflammation, and host defense. The position and geometry of the single double bond in the 16-carbon chain dramatically influence the molecule's shape, physical properties, and its interactions with cellular machinery.

This technical guide provides a comprehensive overview of the key isomers of this compound, focusing on their biosynthesis, physicochemical properties, biological functions, and the experimental protocols for their analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipidomics, metabolic diseases, dermatology, and pharmacology.

Key Isomers of this compound

The most well-characterized isomers of this compound are positional isomers, differing in the location of the carbon-carbon double bond. For each positional isomer, geometric cis and trans isomers can also exist. The primary isomers of interest are:

-

Palmitoleic Acid (cis-9-Hexadecenoic Acid; 16:1n-7): The most abundant this compound isomer in humans, recognized as a "lipokine" for its hormone-like signaling roles in metabolism.

-

Sapienic Acid (cis-6-Hexadecenoic Acid; 16:1n-10): A fatty acid uniquely abundant in human sebum, playing a crucial role in the skin's antimicrobial barrier.

-

Hypogeic Acid (cis-7-Hexadecenoic Acid; 16:1n-9): A less-studied isomer produced from the partial β-oxidation of oleic acid, with emerging roles in inflammation and metabolism.

-

Palmitelaidic Acid (trans-9-Hexadecenoic Acid): The trans isomer of palmitoleic acid, often associated with detrimental health effects, in contrast to the beneficial roles of its cis counterpart.

Biosynthesis of this compound Isomers

The primary isomers of this compound are synthesized through distinct enzymatic pathways, leading to their differential distribution and function in the body.

Biosynthesis pathways of key this compound isomers.

Physicochemical Properties

The structural differences among this compound isomers lead to distinct physicochemical properties, which are summarized in the table below. It is important to note that some of the data, particularly for less common isomers, are estimated and should be considered with caution.

| Property | Palmitoleic Acid (cis-9) | Palmitelaidic Acid (trans-9) | Sapienic Acid (cis-6) | Hypogeic Acid (trans-7) |

| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |

| Molar Mass ( g/mol ) | 254.41 | 254.41 | 254.41 | 254.41 |

| Melting Point (°C) | -0.1 to 0.5 | 33 | Not Available | 33[1] |

| Boiling Point (°C) | 162 at 0.6 mmHg | Not Available | 374.80 (estimated) | 374.80 (estimated)[2] |

| Density (g/cm³) | 0.894 | Not Available | Not Available | Not Available |

| Solubility in Water | Insoluble | Insoluble | 0.1334 mg/L (estimated) | Soluble (in alcohol)[1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Soluble | Soluble in ethanol, ether, chloroform | Soluble in alcohol[1] |

| pKa | ~4.9 | Not Available | Not Available | ~4.89 (Predicted) |

| logP | 6.2 | 6.4 | 5.33 | 6.4 (Predicted) |

Biological Roles and Signaling Pathways

Palmitoleic Acid: A Lipokine in Metabolic Regulation

Palmitoleic acid is increasingly recognized as a lipokine, a lipid hormone secreted by adipose tissue that communicates with and influences the function of distant organs, particularly the liver and skeletal muscle. It has been shown to have beneficial effects on glucose metabolism and insulin (B600854) sensitivity.[3]

One of the key mechanisms of palmitoleic acid's action is through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4][5] Activation of these pathways leads to increased fatty acid oxidation and glucose uptake, and a reduction in hepatic lipid accumulation.[4]

Palmitoleic acid signaling in metabolic regulation.

Sapienic Acid: An Antimicrobial Guardian of the Skin

Sapienic acid is the most abundant fatty acid in human sebum and is a key component of the skin's innate immune system.[6] It exhibits potent antimicrobial activity against various pathogens, most notably Staphylococcus aureus.[6] A deficiency in sapienic acid has been linked to an increased susceptibility to skin colonization by S. aureus and atopic dermatitis.[6]

The primary mechanism of sapienic acid's antimicrobial action is the disruption of the bacterial cell membrane.[1] It causes membrane depolarization, leading to the disruption of the electron transport chain and ultimately, bacterial cell death.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparative Transcriptomics Reveals Discrete Survival Responses of S. aureus and S. epidermidis to Sapienic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Lipokine Palmitoleic Acid: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

Abstract

Palmitoleic acid (POA), a cis-9-hexadecenoic acid (16:1n-7), is an omega-7 monounsaturated fatty acid that has emerged as a key signaling molecule with pleiotropic effects on metabolic health. Initially identified as a "lipokine," a lipid hormone secreted by adipose tissue, palmitoleic acid orchestrates intercellular and inter-organ communication, influencing a range of biological processes from insulin (B600854) sensitivity and lipid metabolism to inflammation and cardiovascular health.[1][2][3] This technical guide provides an in-depth review of the current scientific understanding of palmitoleic acid's biological functions, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling networks. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic and inflammatory diseases.

Introduction: Palmitoleic Acid as a Lipokine

Palmitoleic acid is endogenously synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and is also obtained from dietary sources such as macadamia nuts, sea buckthorn oil, and fish oil.[1][4][5] Its unique signaling properties distinguish it from other fatty acids. The concept of palmitoleic acid as a lipokine arose from studies demonstrating its release from adipose tissue and its subsequent action on distant organs like the liver and skeletal muscle to regulate metabolic homeostasis.[2][3] This signaling role underscores its potential as a biomarker and therapeutic agent in metabolic disorders.

Core Biological Functions of Palmitoleic Acid

Regulation of Glucose Metabolism and Insulin Sensitivity

A substantial body of evidence highlights the profound impact of palmitoleic acid on glucose homeostasis and insulin action. In both preclinical and human studies, higher circulating levels of palmitoleic acid are associated with improved insulin sensitivity.[1][6]

-

Muscle: Palmitoleic acid enhances insulin-stimulated glucose uptake in skeletal muscle by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[2] It has been shown to improve muscle insulin signaling, counteracting the detrimental effects of saturated fatty acids like palmitic acid.[1][7]

-

Liver: It suppresses hepatic steatosis (fatty liver) and can reduce hepatic glucose production (gluconeogenesis).[1][8] Studies in mice have shown that palmitoleic acid treatment can lower liver triglyceride levels and down-regulate the expression of lipogenic genes.[1][9]

-

Pancreatic β-cells: Palmitoleic acid has been shown to protect pancreatic β-cells from apoptosis induced by high glucose and saturated fatty acids, and it can also promote β-cell proliferation and secretory function.[2][10]

Modulation of Lipid Metabolism

Palmitoleic acid plays a dual role in lipid metabolism, promoting healthy storage while preventing ectopic lipid accumulation.

-

Adipose Tissue: In white adipose tissue (WAT), palmitoleic acid can increase lipogenesis and fatty acid oxidation.[11] This suggests a mechanism whereby it promotes the safe storage of lipids in adipocytes, preventing their accumulation in other tissues where they can cause metabolic dysfunction.

-

Liver: It has been demonstrated to decrease the expression of genes involved in fatty acid uptake and de novo lipogenesis in the liver, contributing to the amelioration of hepatic steatosis.[1][9]

-

Systemic Lipid Profile: Supplementation with palmitoleic acid has been shown to improve plasma lipid profiles, including decreasing triglycerides and LDL cholesterol, and in some cases, increasing HDL cholesterol.[12][13]

Anti-inflammatory Effects

Chronic low-grade inflammation is a key driver of metabolic diseases. Palmitoleic acid exhibits potent anti-inflammatory properties across various cell types.

-

Macrophages: It can suppress the activation of macrophages, key immune cells involved in tissue inflammation. Studies have shown that palmitoleic acid inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[14][15][16] This effect is partly mediated by the inhibition of the NF-κB signaling pathway.[14][15]

-

Endothelial Cells: In human endothelial cells, palmitoleic acid has been shown to downregulate the expression of adhesion molecules and pro-inflammatory genes, suggesting a protective role against atherosclerosis.[13][17]

-

Adipocytes: Palmitoleic acid can suppress the expression of inflammatory cytokines within adipose tissue, contributing to a healthier adipose tissue environment.[18]

Quantitative Data on the Effects of Palmitoleic Acid

The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of palmitoleic acid.

Table 1: Effects of Palmitoleic Acid on Metabolic Parameters in Animal Models

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Atherosclerotic Plaque Area | LDLR-KO mice | High-fat diet + Palmitoleic acid | ~45% reduction in plaque area | [1] |

| Body Weight Gain | Obese sheep | 10 mg/kg BW/day C16:1 infusion for 28 days | 77% reduction in weight gain | [4] |

| Intramuscular Adipocyte Size | Obese sheep | 10 mg/kg LW/d palmitoleic acid infusion | Reduction in 90–140 μm adipocytes and increase in 20–80 μm adipocytes | [4] |

| Hepatic Triglyceride Levels | KK-Ay mice (Type 2 Diabetes model) | 300 mg/kg palmitoleic acid daily for 4 weeks | Significant reduction compared to control | [9] |

| HOMA-IR (Insulin Resistance) | LDLR-KO mice | High-fat diet + Palmitoleic acid | 54% decrease | [13] |

| Plasma Triglycerides | LDLR-KO mice | High-fat diet + Palmitoleic acid | ~40% decrease | [13] |

| Hepatic Lipid Accumulation | KK-Ay mice | 300 mg/kg palmitoleic acid daily for 4 weeks | Significantly reduced as shown by Oil Red O staining | [9] |

| Lipogenesis in Adipocytes | Obese Mice | 300 mg/kg/day palmitoleic acid for 30 days | 80% increase in TAG esterification | [11] |

| Fatty Acid Oxidation in Adipocytes | Obese Mice | 300 mg/kg/day palmitoleic acid for 30 days | 70% increase in fatty acid oxidation | [11] |

Table 2: Effects of Palmitoleic Acid on Inflammatory Markers

| Inflammatory Marker | Cell/Animal Model | Treatment | % Reduction/Change | Reference |

| TNF-α release | LPS-stimulated murine air pouch | Palmitoleic acid | 73.14% | [16] |

| IL-1β release | LPS-stimulated murine air pouch | Palmitoleic acid | 66.19% | [16] |

| IL-6 release | LPS-stimulated murine air pouch | Palmitoleic acid | 75.19% | [16] |

| MCP-1 production | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased compared to palmitic acid | [17] |

| IL-6 production | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased compared to palmitic acid | [17] |

| IL-8 production | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased compared to palmitic acid | [17] |

| NF-κB gene expression | TNF-α stimulated EAHy926 cells | Palmitoleic acid | Decreased | [17] |

| IL-6 production | LPS-stimulated WT murine macrophages | 600 μmol/L Palmitoleic acid for 24h | Decreased | [15] |

| TNF-α production | LPS-stimulated PPARα KO murine macrophages | 600 μmol/L Palmitoleic acid for 24h | Decreased | [15] |

Signaling Pathways Modulated by Palmitoleic Acid

Palmitoleic acid exerts its diverse biological effects by modulating several key signaling pathways.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Palmitoleic acid has been shown to activate AMPK in skeletal muscle and adipose tissue.[4][19] This activation leads to increased glucose uptake and fatty acid oxidation.

Caption: Palmitoleic acid activates AMPK, promoting glucose uptake and fatty acid oxidation.

SREBP-1c Signaling Pathway

Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that regulates lipogenesis. Palmitoleic acid has been shown to inhibit the SREBP-1c pathway in the liver, thereby reducing the synthesis of new fatty acids.[9][19]

Caption: Palmitoleic acid inhibits the SREBP-1c pathway, reducing fatty acid synthesis.

NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Palmitoleic acid has been demonstrated to inhibit the activation of NF-κB in macrophages and endothelial cells, thereby exerting its anti-inflammatory effects.[14][15][17]

Caption: Palmitoleic acid inhibits NF-κB activation, reducing inflammation.

Detailed Experimental Protocols

This section provides an overview of common methodologies used in the cited research to investigate the biological functions of palmitoleic acid.

In Vivo Animal Studies

-

Animal Models: Commonly used models include C57BL/6J mice, KK-Ay mice (a model for type 2 diabetes), and LDL receptor knockout (LDLR-KO) mice (a model for atherosclerosis).[1][9][15] Obese sheep have also been utilized to study effects on larger animals.[4]

-

Dietary Intervention: Mice are often fed a high-fat diet (HFD) to induce obesity and metabolic dysfunction.[1][11] Palmitoleic acid is then administered orally via gavage or as a dietary supplement.[9][11]

-

Dosage: A common dosage for oral gavage in mice is 300 mg/kg of body weight per day.[9][11]

-

Sample Collection and Analysis:

-

Blood: Blood samples are collected to measure glucose, insulin, triglycerides, cholesterol, and inflammatory cytokines.[4][9]

-

Tissues: Liver, adipose tissue, and muscle are harvested for analysis of lipid content (e.g., Oil Red O staining), gene expression (e.g., RT-qPCR), and protein expression (e.g., Western blotting).[4][9]

-

-

Metabolic Assessments:

Caption: A generalized workflow for in vivo animal studies of palmitoleic acid.

In Vitro Cell Culture Experiments

-

Cell Lines:

-

Macrophages: Primary peritoneal macrophages or cell lines like RAW 264.7 are used to study inflammatory responses.[1][15]

-

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) or cell lines like EAHy926 are used to investigate effects on vascular health.[17]

-

Adipocytes: 3T3-L1 preadipocytes are differentiated into mature adipocytes to study lipogenesis and insulin signaling.[11]

-

Myotubes: L6 or C2C12 myoblasts are differentiated into myotubes to examine glucose uptake and insulin action in muscle.[2]

-

-

Treatment: Cells are typically treated with palmitoleic acid complexed to bovine serum albumin (BSA) to ensure its solubility in culture media. Concentrations can range from 100 to 600 µM.[15]

-

Stimulation: To induce an inflammatory response, cells are often stimulated with LPS or TNF-α.[15][17]

-

Assays:

-

Cytokine Measurement: ELISAs are used to quantify the secretion of cytokines into the culture medium.[15]

-

Gene and Protein Expression: RT-qPCR and Western blotting are used to measure the expression of target genes and proteins.[17]

-

Glucose Uptake: Radiolabeled 2-deoxyglucose is used to measure glucose uptake in myotubes and adipocytes.

-

Lipid Accumulation: Oil Red O staining is used to visualize lipid droplets in adipocytes and hepatocytes.

-

Therapeutic Implications and Future Directions

The multifaceted biological activities of palmitoleic acid position it as a promising therapeutic agent for a range of metabolic and inflammatory conditions.

-

Type 2 Diabetes: By improving insulin sensitivity, protecting β-cells, and reducing inflammation, palmitoleic acid has significant potential in the prevention and management of type 2 diabetes.[18][22]

-

Non-alcoholic Fatty Liver Disease (NAFLD): Its ability to suppress hepatic steatosis and inflammation makes it a strong candidate for NAFLD treatment.[1][23]

-

Cardiovascular Disease: By improving lipid profiles, reducing inflammation, and protecting endothelial function, palmitoleic acid may help mitigate the risk of atherosclerosis and other cardiovascular events.[1][12][13]

Future research should focus on large-scale, long-term human clinical trials to definitively establish the efficacy and safety of palmitoleic acid supplementation.[12][24] Further investigation into its molecular targets and the interplay with other lipid mediators will also be crucial for optimizing its therapeutic application. The development of highly purified palmitoleic acid formulations will be essential for clinical studies to avoid the confounding effects of other fatty acids.[24]

Conclusion

Palmitoleic acid is a bioactive lipokine with a remarkable array of beneficial effects on metabolic health. Its ability to enhance insulin sensitivity, modulate lipid metabolism, and suppress inflammation underscores its importance in maintaining metabolic homeostasis. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development of palmitoleic acid-based therapies for the prevention and treatment of metabolic and inflammatory diseases. The continued exploration of this fascinating molecule holds great promise for advancing human health.

References

- 1. metabolon.com [metabolon.com]

- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipokine - Wikipedia [en.wikipedia.org]

- 4. dovepress.com [dovepress.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipose tissue palmitoleic acid is inversely associated with nonfatal acute myocardial infarction in Costa Rican adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]

- 11. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids [agris.fao.org]

- 18. balsinde.org [balsinde.org]

- 19. benchchem.com [benchchem.com]

- 20. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 23. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexadecenoic Acid: Natural Sources, Dietary Intake, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, is emerging as a significant bioactive lipid with implications for metabolic health and cellular signaling. This technical guide provides a comprehensive overview of its natural sources, dietary intake, and the experimental methodologies used for its analysis. We delve into the quantitative distribution of this compound across various food matrices, including plant-based oils, nuts, seeds, animal fats, and marine life. Furthermore, this document outlines established protocols for the extraction and quantification of this compound from biological samples, offering a methodological framework for researchers. The guide also visualizes the key signaling pathways influenced by this compound, particularly its role as a lipokine in activating peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK), providing insights for drug development and therapeutic applications.

Introduction

This compound (16:1) is a monounsaturated fatty acid that exists in several isomeric forms, with palmitoleic acid (cis-9-hexadecenoic acid; 16:1n-7) being the most common and biologically significant.[1] It is a constituent of human adipose tissue glycerides and is found in varying concentrations in all tissues, with the liver having generally higher levels.[1] Endogenously, it is synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[1] Recent research has highlighted palmitoleic acid's role as a "lipokine," a lipid hormone that facilitates communication between adipose tissue and other organs to regulate systemic metabolism.[2][3] This has spurred interest in its therapeutic potential for metabolic disorders. This guide aims to provide a detailed technical resource on the natural occurrences, dietary consumption, and analytical methodologies related to this compound, as well as its molecular signaling pathways.

Natural Sources of this compound

This compound is found in a variety of natural sources, including plants, animals, and marine organisms. The concentration of this fatty acid can vary significantly depending on the source.

Plant-Based Sources

Certain plant-based oils are particularly rich in this compound. Macadamia nut oil and sea buckthorn oil are among the most concentrated botanical sources.[1][4]

Animal-Based Sources

This compound is a common component of animal fats. Ruminant meats and dairy products contain this fatty acid, in part due to microbial activity in the rumen.[4]

Marine Sources

Marine oils are another significant source of this compound. Sardine oil, in particular, has a notable concentration of this fatty acid.[1] Various fish species contain this compound, with the amount varying by species.[5]

Quantitative Data on this compound in Foods

The following tables summarize the quantitative content of this compound in various food sources. Data is presented to facilitate comparison across different food categories.

Table 1: this compound Content in Plant-Based Oils, Nuts, and Seeds

| Food Source | This compound Content (% of total fatty acids) | Reference(s) |

| Macadamia Nut Oil | 17.0 - 22.0 | [1][6] |

| Sea Buckthorn Oil | 19.0 - 29.0 | [1][4] |

| Macadamia Nuts (roasted and salted) | ~15.0 ( g/100g ) | [7] |

| Almonds | 91.4 (% MUFA+PUFA) | [8] |

| Cashew Nuts | 61.4 (% MUFA) | [8] |

| Pistachios | 59.2 (% MUFA) | [8] |

| Peanuts | 42.8 (% Oleic Acid) | [8] |

Note: Data for some nuts and seeds represent the combined monounsaturated and polyunsaturated fatty acid content, of which this compound is a component.

Table 2: this compound Content in Animal and Marine Sources

| Food Source | This compound Content | Reference(s) |

| Sardine Oil | ~15.0% of triglycerides | [1] |

| Japanese Beef Cattle (chuck, fat, raw) | 1500 mg / 30g | [7] |

| Japanese Beef Cattle (rib loin, fat, raw) | 1410 mg / 30g | [7] |

| Japanese Beef Cattle (inside round, fat, raw) | 1290 mg / 30g | [7] |

| Whale (blubber, raw) | 680 mg / 10g | [7] |

| Anglerfish (liver, raw) | 390 mg / 10g | [7] |

| Various Mediterranean Fish Species | 1.48 - 19.61% of total fatty acids | [5] |

| Barilius bendelisis (Freshwater Fish) | 0.735% of total fatty acids | [9] |

Dietary Intake of this compound

Assessing the dietary intake of specific fatty acids is complex due to variations in food composition and dietary habits.[10][11]

Challenges in Assessment

The endogenous synthesis of monounsaturated fatty acids like palmitoleic acid complicates the correlation between dietary intake and adipose tissue concentrations.[10]

Population Studies

Table 3: Estimated Contribution of Food Groups to Palmitoleic Acid (16:1) Intake in the U.S. (1995)

| Food Group | Contribution to Palmitoleic Acid Intake |

| Meat, Poultry, and Fish | Major Contributor |

| Dairy Products | Significant Contributor (especially for trans-palmitoleate) |

| Fats and Oils | Varies depending on the specific oils consumed |

Source: USDA's 1995 Continuing Survey of Food Intakes by Individuals.[6]

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for research and clinical applications. The following are established methodologies.

Lipid Extraction

The first step in fatty acid analysis is the extraction of lipids from the sample matrix.

This widely used method employs a chloroform-methanol (2:1, v/v) solvent system to extract lipids from tissues.[15]

Protocol:

-

Homogenize the tissue sample in a 20-fold volume of chloroform (B151607):methanol (B129727) (2:1, v/v).

-

Add water or a 0.9% NaCl solution to the homogenate to induce phase separation (final chloroform:methanol:water ratio of approximately 8:4:3).

-

Centrifuge the mixture to separate the phases.

-

Collect the lower chloroform layer containing the lipids.

-

Wash the chloroform layer with a 1:1 mixture of methanol and water to remove non-lipid contaminants.

-

Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

This is a modification of the Folch method that uses a smaller volume of solvents.[16]

Protocol:

-

Homogenize the sample in a chloroform:methanol:water mixture (1:2:0.8, v/v/v), accounting for the water content of the sample.

-

Add additional chloroform and water to achieve a final ratio of 2:2:1.8, inducing phase separation.

-

Centrifuge the mixture.

-

Collect the lower chloroform layer.

Fatty Acid Analysis by Gas Chromatography (GC)

Gas chromatography is a robust technique for the separation and quantification of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol:

-

Saponify the extracted lipids with a methanolic base (e.g., NaOH in methanol) to release free fatty acids.

-

Methylate the free fatty acids by adding a reagent such as 14% boron trifluoride in methanol and heating.[17]

-

Extract the FAMEs with an organic solvent like hexane.

-

The resulting FAMEs are then ready for GC analysis.

Typical GC-FID Conditions:

-

Column: A high-polarity capillary column (e.g., HP-88, CP-SIL 88) is commonly used for FAME separation.[1][18]

-

Injector and Detector Temperature: Typically set around 250°C and 280°C, respectively.[1]

-

Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points. An example program starts at 120°C, ramps up to 220°C.[1]

-

Carrier Gas: Helium or hydrogen.

-

Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is performed by internal or external standardization.[12]

Fatty Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for fatty acid analysis and often does not require derivatization.

Protocol:

-

Sample Preparation: Perform lipid extraction as described previously. An internal standard (e.g., a stable isotope-labeled version of the analyte like Palmitoleic Acid-d14) is added for accurate quantification.[19]

-

Chromatographic Separation: Utilize a reversed-phase column (e.g., C18).[2]

-

Mass Spectrometry Detection: Use negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM) for selective and sensitive detection of the target fatty acid.[19]

Signaling Pathways

This compound, particularly palmitoleic acid, functions as a signaling molecule that modulates key metabolic pathways.

Biosynthesis of this compound Isomers

There are three main positional isomers of this compound, each with a distinct biosynthetic origin.[20][21]

Caption: Biosynthesis pathways of major this compound isomers.

Activation of PPARα and AMPK Signaling

Palmitoleic acid acts as a ligand for PPARα, a nuclear receptor that regulates genes involved in fatty acid oxidation.[15][17][22] It also activates AMPK, a central regulator of cellular energy homeostasis.[23][24]

Caption: Palmitoleic acid signaling via AMPK and PPARα pathways.

Conclusion

This compound, with palmitoleic acid as its primary isomer, represents a fatty acid of significant interest to the scientific and drug development communities. Its widespread presence in the diet and its role as a signaling molecule underscore its importance in human health. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in dietary assessment and experimental design. The detailed experimental protocols offer a practical resource for researchers investigating its biological effects. The visualization of its key signaling pathways provides a foundation for understanding its mechanism of action and for exploring its therapeutic potential, particularly in the context of metabolic diseases. Further research is warranted to better quantify dietary intake across diverse populations and to fully elucidate the clinical implications of modulating this compound signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Regulation of Lipokines by Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cimasci.com [cimasci.com]

- 5. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Palmitoleic acid Content of Foods | Whole Food Catalog [wholefoodcatalog.info]

- 8. Chemical composition of nuts and seeds sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 14.139.213.3:8080 [14.139.213.3:8080]

- 10. Assessment of individual fatty acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of individual fatty acid intake | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 12. jppres.com [jppres.com]

- 13. Dietary Monounsaturated Fatty Acids Intake and Risk of Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intake and sources of dietary fatty acids in Europe: Are current population intakes of fats aligned with dietary recommendations? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. metabolon.com [metabolon.com]

- 17. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. AMPK-independent pathways regulate skeletal muscle fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer | MDPI [mdpi.com]

- 21. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 24. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

The Uniquely Human Fatty Acid: A Technical Guide to Sapienic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (cis-6-hexadecenoic acid), a 16-carbon monounsaturated fatty acid, stands as a unique biomarker of human sebaceous gland activity, being virtually absent in other mammals. Its discovery and subsequent characterization have unveiled a fascinating story of species-specific lipid metabolism and its profound implications for skin health and disease. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and multifaceted functions of sapienic acid. We present a comprehensive overview of its antimicrobial properties, its role in the pathophysiology of skin disorders such as atopic dermatitis and acne vulgaris, and its emerging connection to cellular signaling pathways in cancer. This document consolidates quantitative data into structured tables and provides detailed experimental protocols for the extraction, analysis, and functional assessment of sapienic acid, supplemented with visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

Sapienic acid, named after our species, Homo sapiens, is the most abundant fatty acid in human sebum[1][2]. Its discovery was a result of early investigations into the unique lipid composition of human skin. Unlike most other mammals whose sebum is rich in palmitoleic acid, human sebum is characterized by high concentrations of sapienic acid[1]. This distinction pointed towards a unique enzymatic pathway within human sebaceous glands. Initial characterization by researchers focused on identifying the unusual Δ6 double bond position, a feature that set it apart from more common monounsaturated fatty acids[3][4]. The conclusive identification of the enzyme responsible for its synthesis, Fatty Acid Desaturase 2 (FADS2), marked a significant milestone in understanding this unique aspect of human skin biochemistry[4][5].

Physicochemical Properties of Sapienic Acid

A clear understanding of the physical and chemical characteristics of sapienic acid is fundamental for its study and potential therapeutic application.

| Property | Value | Reference |

| Chemical Formula | C16H30O2 | [6] |

| Molecular Weight | 254.41 g/mol | [6] |

| IUPAC Name | (Z)-hexadec-6-enoic acid | |

| Common Name | Sapienic Acid | [1] |

| Abbreviation | C16:1Δ6 or C16:1n-10 | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in organic solvents | |

| InChI Key | NNNVXFKZMRGJPM-KHPPLWFESA-N | [6] |

Biosynthesis of Sapienic Acid

The synthesis of sapienic acid is a testament to the specialized metabolic machinery of human sebocytes. It is produced from its saturated precursor, palmitic acid (C16:0), through the action of the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase[4][5][7]. This is a notable departure from the primary role of FADS2 in other tissues, where it is typically involved in the desaturation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid[4][8].

In sebaceous glands, a unique metabolic environment favors the desaturation of palmitic acid. The degradation of linoleic acid in sebocytes reduces substrate competition, allowing FADS2 to act on palmitic acid[1][9]. This process introduces a double bond between the 6th and 7th carbon atoms from the carboxyl end of the fatty acid chain[3].

Sapienic acid can be further metabolized. An elongation step adds two carbons to the chain, followed by a desaturation at the Δ5 position by the enzyme FADS1, to produce another human-specific fatty acid, sebaleic acid (cis,cis-5,8-octadecadienoic acid)[4][5].

Physiological Functions and Antimicrobial Activity

Sapienic acid is a critical component of the innate immune system of the skin, acting as a potent antimicrobial agent[3]. It exhibits significant bactericidal activity, particularly against Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus[3][10]. Reduced levels of sapienic acid have been correlated with increased colonization by S. aureus in individuals with atopic dermatitis[5][10].

The proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane. Sapienic acid is thought to cause membrane depolarization, leading to a cascade of events including the disruption of the electron transport chain and significant changes in cellular energetics[5].

| Organism | Activity | Reference |

| Staphylococcus aureus | Potent bactericidal activity | [3][10] |

| Propionibacterium acnes | Inhibitory effects | [11] |

| Candida auris | Potential for inhibition | [12] |

Role in Skin Pathophysiology

Atopic Dermatitis

A deficiency in sapienic acid production has been implicated in the pathogenesis of atopic dermatitis. Lower levels of sapienic acid on the skin of atopic dermatitis patients are associated with an increased susceptibility to colonization by S. aureus, a known trigger for inflammatory exacerbations of the disease[5][10][13]. Topical application of sapienic acid has been shown to reduce the bacterial load and ameliorate symptoms in some cases, highlighting its potential as a therapeutic agent[3][14].

Acne Vulgaris

The role of sapienic acid in acne vulgaris is more complex and remains a subject of ongoing research. While it possesses antimicrobial activity against Propionibacterium acnes (now Cutibacterium acnes), a bacterium implicated in acne, some studies have also associated an abundance of sapienic acid with increased sebum production, a key factor in acne development[7][11][15]. It is hypothesized that in acne, the overall balance of fatty acids in sebum is disrupted. For instance, a decrease in linoleic acid can lead to hyperkeratinization of the follicle, and sapienic acid may not be sufficient to counteract the pro-inflammatory environment[7].

Emerging Roles in Cellular Signaling

Recent research has begun to explore the involvement of sapienic acid in cellular signaling pathways, particularly in the context of cancer. Studies in breast cancer cell lines have suggested that sapienic acid and its metabolites can influence membrane composition and modulate the expression and activation of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), mTOR, and AKT[8][16]. This indicates a potential role for sapienic acid in regulating cell proliferation, survival, and growth, opening new avenues for cancer research.

Experimental Protocols

Extraction of Lipids from Sebum

This protocol outlines a method for the extraction of total lipids from sebum collected using absorbent papers or tapes.

Materials:

-

Sebum collection papers (e.g., Sebutape™)

-

Ethyl acetate (B1210297) (for ethanol (B145695) extraction)[4]

-

Glass vials

-

Rotary evaporator or nitrogen stream

-

Solvent for resuspension (e.g., acetone/methanol/isopropanol 40/40/20)[4]

Procedure:

-

Sebum Collection: Apply lipid-free absorbent papers to the skin surface (e.g., forehead) for 30 minutes. Repeat as necessary to collect a sufficient sample.

-

Extraction with Diethyl Ether:

-

Place the collected papers into a glass vial.

-

Add 40 mL of diethyl ether and agitate to extract the lipids. Repeat the extraction.

-

Combine the diethyl ether extracts.

-

Concentrate the solution using a rotary evaporator at 30°C or under a gentle stream of nitrogen.

-

Store the dry lipid extract at -20°C.

-

-

Extraction with Ethanol and Ethyl Acetate:

-

Place the collected tapes into a glass vial and add 10 mL of absolute ethanol.

-

Evaporate the ethanol under a nitrogen stream.

-

Perform a liquid-liquid extraction with ethyl acetate to remove matrix-derived materials.

-

Evaporate the ethyl acetate to obtain the lipid extract.

-

-

Resuspension: Dissolve the final lipid extract in a suitable solvent mixture, such as acetone/methanol/isopropanol (40/40/20, v/v/v), to a final concentration of 5 mg/mL for analysis[4].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sapienic Acid

This protocol describes the analysis of sapienic acid in a lipid extract after derivatization to its fatty acid methyl ester (FAME).

Materials:

-

Lipid extract

-

2% H2SO4 in methanol

-

Internal standard (e.g., deuterated palmitic acid)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 2 mL of 2% H2SO4 in methanol.

-

Incubate at 80°C for 1 hour.

-

After cooling, add 2 mL of hexane and 500 µL of deionized water.

-

Vortex and collect the upper hexane phase containing the FAMEs.

-

Dry the hexane phase under a nitrogen stream.

-

-

Sample Preparation for GC-MS:

-

Resuspend the dried FAMEs in 100 µL of hexane[5].

-

Add a known concentration of an internal standard for quantification.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Split Ratio: 20:1

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature of 80°C, ramp at 5°C/min to 240°C, then ramp at 2.5°C/min to 320°C, and finally ramp at 1°C/min to 350°C[1].

-

-

Carrier Gas: Helium

-

Mass Spectrometer: Operate in electron impact (EI) or chemical ionization (CI) mode.

-

-

Data Analysis: Identify sapienic acid methyl ester based on its retention time and mass spectrum compared to a known standard. Quantify using the internal standard method.

Minimum Inhibitory Concentration (MIC) Assay against Staphylococcus aureus

This protocol details a broth microdilution method to determine the MIC of sapienic acid against S. aureus.

Materials:

-

Sapienic acid

-

Staphylococcus aureus strain (e.g., ATCC 6538)

-

Tryptic Soy Broth (TSB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Ethanol (for dissolving fatty acids)

Procedure:

-

Preparation of Sapienic Acid Stock Solution: Dissolve sapienic acid in 100% ethanol to create a concentrated stock solution.

-

Preparation of Bacterial Inoculum: Culture S. aureus in TSB overnight at 37°C. Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 10^4 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

Serial Dilutions: Prepare serial dilutions of the sapienic acid stock solution in TSB directly in the 96-well plate. The final concentrations should typically range from 2 to 4000 µg/mL[11]. Include a control well with ethanol at the highest concentration used to ensure the solvent has no inhibitory effect.

-

Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the sapienic acid dilutions and controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: Measure the optical density at 595 nm (OD595) at 0 and 24 hours. The MIC is defined as the lowest concentration of sapienic acid at which there is no visible growth, or where the difference in OD595 between 0 and 24 hours is less than 0.05[11].

Culture of SZ95 Sebocytes

This protocol provides a method for the culture of the immortalized human sebocyte cell line, SZ95.

Materials:

-

SZ95 sebocytes

-

Sebomed® medium (or other appropriate sebocyte culture medium)

-

Fetal Calf Serum (FCS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Thawing: Rapidly thaw a cryopreserved vial of SZ95 cells in a 37°C water bath.

-

Cell Plating: Transfer the thawed cells to a culture flask containing pre-warmed Sebomed® medium supplemented with 10% FCS.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Change the culture medium every 2-3 days.

-

Subculturing: When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FCS, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks.

Western Blot Analysis of EGFR, mTOR, and AKT Signaling

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the EGFR/mTOR/AKT signaling pathway in response to sapienic acid treatment in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Sapienic acid

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-mTOR, anti-phospho-mTOR, anti-AKT, anti-phospho-AKT, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of sapienic acid for a specified time. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Sapienic acid is a unique and functionally significant lipid in human skin. Its discovery has not only shed light on the intricacies of human-specific metabolism but has also provided a molecular basis for understanding the skin's innate defense mechanisms. The established link between sapienic acid levels and skin disorders like atopic dermatitis and acne underscores its importance in maintaining cutaneous homeostasis. Furthermore, the emerging evidence of its role in cellular signaling pathways suggests that its biological significance may extend beyond the skin. The detailed methodologies provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further investigate the multifaceted roles of sapienic acid and to explore its therapeutic potential. Continued research in this area holds promise for the development of novel treatments for a range of dermatological and other diseases.

References

- 1. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 6. Mechanisms of lipid extraction from skin lipid bilayers by sebum triglycerides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]

- 8. projekter.aau.dk [projekter.aau.dk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Cellosaurus cell line SZ95 (CVCL_9803) [cellosaurus.org]

- 14. researchgate.net [researchgate.net]

- 15. lipidmaps.org [lipidmaps.org]

- 16. researchgate.net [researchgate.net]

Palmitoleic Acid: A Lipokine at the Crossroads of Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Palmitoleic acid (16:1n7), a monounsaturated fatty acid, has emerged as a critical signaling molecule, or "lipokine," that orchestrates systemic metabolic homeostasis.[1] Synthesized and released primarily by adipose tissue, this fatty acid communicates with distant organs, notably the liver and skeletal muscle, to regulate glucose and lipid metabolism, as well as to quell inflammation.[1][2] Its multifaceted role in improving insulin (B600854) sensitivity, suppressing hepatosteatosis, and modulating inflammatory pathways has positioned it as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4] This technical guide provides a comprehensive overview of the mechanisms of action of palmitoleic acid, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Metabolic Effects of Palmitoleic Acid: A Quantitative Overview

The beneficial effects of palmitoleic acid on metabolic parameters have been quantified in numerous preclinical studies. The following tables summarize key findings from studies in various models, providing a clear comparison of its efficacy.

Table 1: Effects of Palmitoleic Acid on Systemic Metabolism and Insulin Sensitivity

| Parameter | Model | Treatment Details | Result | Reference |

| Weight Gain Reduction | Obese Sheep | 10 mg/kg/day C16:1 infusion for 28 days | 77% reduction in weight gain | [5] |

| Improved Insulin Sensitivity | Obese Sheep | 10 mg/kg/day C16:1 infusion for 28 days | Decreased HOMA-IR levels | [5] |

| Ameliorated Hyperglycemia | KK-Ay Mice (genetic type 2 diabetes) | 300 mg/kg/day oral administration for 4 weeks | Significant reduction in plasma glucose levels | [6] |

| Reduced Hypertriglyceridemia | KK-Ay Mice (genetic type 2 diabetes) | 300 mg/kg/day oral administration for 4 weeks | Markedly lower plasma triglyceride levels | [6] |

| Increased Glucose Uptake | 3T3-L1 Adipocytes | 200 µM palmitoleic acid for 24 hours | 51% increase in basal and 36% increase in insulin-stimulated glucose uptake | [7] |

Table 2: Effects of Palmitoleic Acid on Hepatic Metabolism

| Parameter | Model | Treatment Details | Result | Reference |

| Reduced Hepatic Lipid Accumulation | KK-Ay Mice | 300 mg/kg/day oral administration for 4 weeks | Significantly lower hepatic triglyceride levels | [6] |

| Suppressed Hepatosteatosis | aP2-mal1 deficient mice | Tripalmitolein infusion | Decreased expression of lipogenic genes (SCD1, FASN, ELOVL6) | [5] |

| Downregulation of SREBP-1c | C57BL/6 Mice | Palmitoleic acid treatment | Downregulated SREBP-1c expression in the liver | [8] |

| Upregulation of Glucokinase | C57BL/6 Mice | Palmitoleic acid treatment | Upregulated glucokinase expression in the liver | [8] |

Table 3: Anti-inflammatory Effects of Palmitoleic Acid

| Parameter | Model | Treatment Details | Result | Reference |

| Decreased Pro-inflammatory Cytokine Production | LPS-stimulated Macrophages | 600 µmol/L palmitoleic acid for 24 hours | Decreased production of IL-6 and TNF-α | [9] |

| Reduced Inflammatory Marker Expression | LPS-stimulated Macrophages | 600 µmol/L palmitoleic acid for 24 hours | Decreased expression of NFκB and IL-1β | [9] |

| Inhibition of LPS-induced Cytokine Release | Rat model of inflammation | Topical palmitoleic acid treatment | 73.14% inhibition of TNF-α, 66.19% inhibition of IL-1β, 75.19% inhibition of IL-6 | [10][11] |

| Downregulation of Pro-inflammatory Genes in Endothelial Cells | Human Endothelial Cells (EAHy926) | Exposure to palmitoleic acid and TNF-α stimulation | Decreased expression of NFκB, COX-2, MCP-1, and IL-6 genes | [12] |

Key Signaling Pathways in Palmitoleic Acid Action

Palmitoleic acid exerts its diverse metabolic effects through the modulation of several key signaling pathways. These pathways represent critical nodes for therapeutic intervention.

AMPK Activation: The Central Energy Sensor

A primary mechanism by which palmitoleic acid improves metabolic function is through the activation of 5' AMP-activated protein kinase (AMPK).[8] AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events aimed at restoring energy balance. In the context of palmitoleic acid, AMPK activation leads to enhanced glucose uptake and fatty acid oxidation.[5][13]

Caption: Palmitoleic acid activates AMPK, leading to increased glucose uptake and fatty acid oxidation, and decreased hepatic glucose production.

PPARα-Dependent Signaling in the Liver

In the liver, the effects of palmitoleic acid are significantly mediated by the peroxisome proliferator-activated receptor-alpha (PPARα).[8] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Palmitoleic acid treatment has been shown to stimulate the expression of PPARα, which in turn is necessary for the downstream activation of AMPK and its beneficial effects on glucose metabolism in the liver.[8]

Caption: Palmitoleic acid stimulates PPARα expression, which is essential for AMPK activation and subsequent improvements in hepatic glucose metabolism.

Inhibition of SREBP-1c and Hepatic Lipogenesis

Palmitoleic acid also plays a crucial role in regulating hepatic de novo lipogenesis by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8][14] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis. By downregulating SREBP-1c, palmitoleic acid reduces the expression of key lipogenic enzymes, thereby mitigating hepatic fat accumulation.[14]

Caption: Palmitoleic acid inhibits hepatic lipogenesis by downregulating the expression of the master transcriptional regulator SREBP-1c.

Detailed Methodologies for Key Experiments

Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments commonly used to investigate the metabolic effects of palmitoleic acid.

Hyperinsulinemic-Euglycemic Clamp in Mice

This procedure is the gold standard for assessing insulin sensitivity in vivo.

-

Animal Preparation: C57BL/6 mice are often used. Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the clamp study to allow for recovery.

-

Fasting: Mice are fasted for 5-6 hours before the experiment.

-

Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to measure basal glucose turnover. A blood sample is taken at the end of this period.

-

Clamp Period: A continuous infusion of human insulin is initiated to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is started and adjusted every 10 minutes based on blood glucose measurements to maintain euglycemia (normal blood glucose levels).

-

Data Collection: Blood samples are collected at steady-state to measure glucose specific activity and plasma insulin concentrations. In some protocols, a bolus of 2-[¹⁴C]deoxyglucose is administered to measure tissue-specific glucose uptake.

-

Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Isotope data allows for the calculation of hepatic glucose production and tissue-specific glucose uptake.

Western Blotting for Phosphorylated AMPK (p-AMPK)

This technique is used to quantify the activation of AMPK.

-

Sample Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK, typically at Thr172) and an antibody for total AMPK as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity of p-AMPK is normalized to the total AMPK band intensity.

Quantitative Real-Time PCR (qRT-PCR) for SREBP-1c and Target Genes

This method is used to measure changes in gene expression.

-

RNA Extraction: Total RNA is extracted from tissues or cells using a commercial kit. The quality and quantity of RNA are assessed by spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for SREBP-1c, its target genes (e.g., FASN, SCD1), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level is normalized to the housekeeping gene and expressed as a fold change relative to a control group.

Experimental Workflow for Investigating Palmitoleic Acid's Effects

The following diagram illustrates a typical experimental workflow for characterizing the metabolic effects of palmitoleic acid in a preclinical setting.

Caption: A typical workflow for investigating the metabolic effects of palmitoleic acid, from in vivo and in vitro models to molecular analysis.

Conclusion and Future Directions

Palmitoleic acid stands out as a lipokine with significant potential for the management of metabolic disorders. Its ability to enhance insulin sensitivity, reduce hepatic lipid accumulation, and exert anti-inflammatory effects is well-documented in preclinical models. The signaling pathways involving AMPK, PPARα, and SREBP-1c are central to its mechanism of action and offer multiple avenues for therapeutic targeting.

Future research should focus on translating these promising preclinical findings to human studies. Well-controlled clinical trials are needed to establish the efficacy and safety of palmitoleic acid supplementation in patients with metabolic syndrome, type 2 diabetes, and NAFLD.[15] Furthermore, a deeper understanding of the regulation of endogenous palmitoleic acid synthesis and release from adipose tissue could unveil novel strategies to harness its beneficial effects. The development of potent and specific agonists for the receptors and pathways modulated by palmitoleic acid represents an exciting frontier in drug discovery for metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vmmpc.org [vmmpc.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The effect of trans-palmitoleic acid on lipid accumulation and the fatty acid synthase gene expression in hepatocytes | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]

- 8. mmpc.org [mmpc.org]

- 9. Palmitoleic acid reduces intramuscular lipid and restores insulin sensitivity in obese sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoleic acid reduces intramuscular lipid and restores insulin sensitivity in obese sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. benchchem.com [benchchem.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hexadecenoic Acid in Modulating Cell Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The composition of fatty acids within the cellular membrane is a critical determinant of its biophysical properties, most notably its fluidity. This in-depth technical guide explores the multifaceted role of hexadecenoic acid, a 16-carbon monounsaturated fatty acid, in modulating the fluidity of cell membranes. We will delve into the structural and functional consequences of the incorporation of its various isomers, including palmitoleic acid (cis-9-hexadecenoic acid), its trans-isomer, and sapienic acid (cis-6-hexadecenoic acid), into the lipid bilayer. This guide will further elucidate the downstream effects of these fluidity changes on critical cellular signaling pathways, providing a comprehensive resource for researchers in cellular biology, pharmacology, and drug development.

Introduction: The Dynamic Nature of the Cell Membrane

The cell membrane is not a static barrier but a dynamic and fluid structure, primarily composed of a phospholipid bilayer interspersed with proteins and cholesterol. The fluidity of this membrane is paramount for a multitude of cellular processes, including signal transduction, transport of molecules, and the function of membrane-bound enzymes and receptors. The degree of saturation of the fatty acyl chains within the membrane's phospholipids (B1166683) is a key regulator of this fluidity. Saturated fatty acids, with their straight hydrocarbon chains, pack tightly, leading to a more rigid membrane. In contrast, unsaturated fatty acids, containing one or more double bonds, introduce "kinks" into their chains, disrupting this tight packing and thereby increasing membrane fluidity.

This compound (16:1) is a monounsaturated fatty acid that plays a significant role in this dynamic regulation. Its various isomers, differing in the position and configuration (cis or trans) of the double bond, are incorporated into membrane phospholipids and exert distinct effects on membrane biophysics and cellular signaling.

The Impact of this compound Isomers on Membrane Fluidity

The incorporation of this compound into the phospholipid bilayer directly influences membrane fluidity. This effect is isomer-specific, with cis and trans configurations, as well as the position of the double bond, leading to different biophysical outcomes.

-

Cis-Isomers (Palmitoleic Acid and Sapienic Acid): The cis-double bond in palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1) creates a pronounced kink in the fatty acyl chain. This structural feature disrupts the orderly packing of neighboring phospholipid molecules, increasing the intermolecular space and consequently enhancing membrane fluidity.[1] Studies have shown that enrichment of cell membranes with cis-unsaturated fatty acids, like oleate (B1233923) (a C18 monounsaturated fatty acid with similar properties), leads to a decrease in the fatty acyl mole-weighted melting point and an increase in plasma membrane fluidity.[1] This is indicated by a reduction in the steady-state fluorescence polarization of probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[1]

-

Trans-Isomers (Trans-Palmitoleic Acid): In contrast to their cis counterparts, trans-unsaturated fatty acids have a more linear structure that resembles saturated fatty acids. This allows them to pack more tightly within the membrane, leading to a decrease in membrane fluidity compared to cis-isomers. This structural difference has significant implications for cellular function.

Quantitative Analysis of Membrane Fluidity

The fluidity of cellular membranes can be quantified using various biophysical techniques. Fluorescence spectroscopy, employing environmentally sensitive probes, is a widely used method. Key parameters derived from these measurements include fluorescence anisotropy and Laurdan Generalized Polarization (GP).

Table 1: Comparative Effects of this compound Isomers on Membrane Fluidity Parameters

| Fatty Acid Isomer | Cell/Model System | Method | Parameter | Observed Change | Reference |

| Palmitoleic Acid (cis-9-16:1) | U937 Monocytes | Fluorescence Polarization (DPH) | Fluorescence Polarization | Decrease (Increased Fluidity) | [1] |

| Sapienic Acid (cis-6-16:1) | Caco-2 cells | Two-photon fluorescent microscopy (Laurdan) | Membrane Fluidity | Increased distribution of fluid regions | [2] |

| Oleic Acid (cis-9-18:1) | Skin | Multiphoton Polarization and GP Microscopy (Laurdan) | GP Value | Decrease (from 0.35 to -0.06) | [3] |

| Palmitic Acid (16:0) | HeLa Cells | Organelle-targeted Laurdan Microscopy | GP Value (Golgi) | Decrease at 50 µM, Increase at 200 µM | [4] |

Note: Direct quantitative comparisons of the effects of all this compound isomers under identical experimental conditions are limited in the current literature. The data presented are from various studies and serve as an illustration of the expected trends.

Experimental Protocols for Measuring Membrane Fluidity

Fluorescence Polarization/Anisotropy using DPH

This technique measures the rotational mobility of a fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence polarization or anisotropy indicates increased rotational freedom of the probe, which correlates with higher membrane fluidity.

Methodology:

-

Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes at a known concentration.

-

Probe Incubation: Add a solution of DPH (typically in an organic solvent like tetrahydrofuran) to the cell or liposome suspension to a final concentration that ensures a low probe-to-lipid ratio, minimizing self-quenching. Incubate in the dark at a controlled temperature to allow the probe to partition into the membranes.

-

Fluorescence Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light (e.g., at 360 nm). Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane (e.g., at 430 nm).

-

Calculation of Fluorescence Anisotropy (r) and Polarization (P):

-

Anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating factor of the instrument, which corrects for any bias in the detection of the two polarized components.

-

Polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Membrane fluidity is inversely proportional to the values of r and P.[5][6][7]

-

Laurdan Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment, which is related to the degree of water penetration into the membrane bilayer. In more ordered, less fluid membranes, the emission is blue-shifted, while in more fluid, disordered membranes, it is red-shifted. The Generalized Polarization (GP) value quantifies this shift.

Methodology:

-

Cell Labeling: Incubate live cells with a solution of Laurdan for a specific time at 37°C.

-

Microscopy: Image the labeled cells using a two-photon or confocal microscope equipped with two emission channels. For two-photon excitation, an excitation wavelength of around 780-800 nm is typically used.

-